molecular formula C22H29N3O4S B2851540 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 2097913-31-8

1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2851540
CAS No.: 2097913-31-8
M. Wt: 431.55
InChI Key: VHUQTLNAWXZWDW-UHFFFAOYSA-N
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Description

The compound 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a heterocyclic small molecule featuring a piperidine core substituted at position 3 with a 4,6-dimethylpyrimidin-2-yloxy group. The ethanone linker connects this piperidine moiety to a 4-(propane-2-sulfonyl)phenyl group.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-15(2)30(27,28)20-9-7-18(8-10-20)13-21(26)25-11-5-6-19(14-25)29-22-23-16(3)12-17(4)24-22/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUQTLNAWXZWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives (EP 1 808 168 B1)

The European patent (EP 1 808 168 B1) describes compounds like {4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone . Key comparisons:

  • Heterocyclic Core : The target compound uses a 4,6-dimethylpyrimidine , whereas the patent compound features a pyrazolo[3,4-d]pyrimidine fused system. The latter’s bicyclic structure may enhance binding affinity via π-π stacking but reduce synthetic accessibility.
Feature Target Compound EP 1 808 168 B1 Compound
Core Heterocycle 4,6-Dimethylpyrimidine Pyrazolo[3,4-d]pyrimidine
Sulfonyl Substituent Propane-2-sulfonylphenyl Methanesulfonylphenyl
Piperidine Linkage Position 3 substitution Position 4 substitution

Piperidine-Linked Sulfonylphenyl Derivatives

Comparison with Chromeno[4,3-d]pyrimidine (Oriental Journal of Chemistry)

The chromeno-pyrimidine derivative 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one shares a piperidine-linked aromatic system but differs in:

  • Scaffold Complexity: The chromeno-pyrimidine’s fused tricyclic system may limit conformational flexibility compared to the target compound’s simpler ethanone-linked structure.
  • Functional Groups: The thioxo group in the chromeno derivative could enhance metal-binding properties, whereas the propane-2-sulfonyl group in the target may improve aqueous solubility.

Sulfonyl Group Incorporation (J. Braz. Chem. Soc., 2014)

The synthesis of sulfonyl-containing compounds in involves refluxing piperazine derivatives with sulfonyl chlorides in ethylene dichloride . Similarly, the target compound’s propane-2-sulfonyl group may be introduced via nucleophilic substitution or coupling reactions. Key differences:

  • Reaction Conditions : uses triethylamine as a base, whereas the target compound’s steric bulk (due to propane-2-sulfonyl) might require elevated temperatures or alternative catalysts.

Physicochemical and Pharmacokinetic Insights

Solubility and Lipophilicity

  • The propane-2-sulfonyl group in the target compound likely increases logP compared to methanesulfonyl analogs (e.g., EP 1 808 168 B1 compounds) but retains better solubility than non-sulfonated derivatives .
  • The 4,6-dimethylpyrimidine moiety may reduce metabolic oxidation compared to unsubstituted pyrimidines, as methyl groups block cytochrome P450-mediated degradation .

Drug-Likeness

Computational studies on the chromeno-pyrimidine derivative () suggest that similar compounds exhibit oral bioavailability and drug-like properties (molecular weight <500, hydrogen bond acceptors <10) . The target compound’s molecular weight (estimated ~450–500 Da) aligns with these criteria.

Q & A

Q. What are the standard synthetic protocols for preparing 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Step 1 : Nucleophilic substitution to attach the 4,6-dimethylpyrimidin-2-yloxy group to the piperidine ring.
  • Step 2 : Sulfonylation of the phenyl group using propane-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Final coupling via a ketone linkage, often using coupling agents like EDCI or HOBt.
  • Key Conditions : Reactions are performed in anhydrous solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) at 60–100°C. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and connectivity (e.g., δ 2.3 ppm for methyl groups on pyrimidine).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 458.2 Da).
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using C18 columns (mobile phase: acetonitrile/water).
  • X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtained) .

Q. What in vitro biological assays have been used to evaluate its preliminary activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields for challenging intermediates in its synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and catalyst loading.
  • Alternative Catalysts : Replace traditional bases (e.g., K₂CO₃) with milder reagents like DBU to reduce side reactions.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for improved solubility of sulfonated intermediates .

Q. How can contradictions in spectroscopic data (e.g., ambiguous NOESY signals) be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and resolve overlapping signals.
  • X-ray Crystallography : Prioritize single-crystal growth via vapor diffusion (e.g., hexane/CH₂Cl₂).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 16) .

Q. What computational methods are suitable for predicting its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (PDB: 1M7Q).
  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine oxygen) using Schrödinger .

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